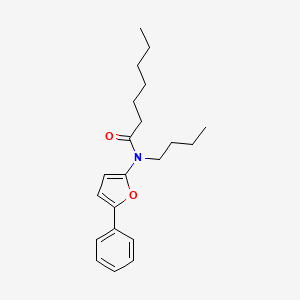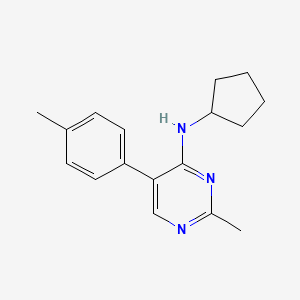![molecular formula C16H7ClFN3O2S B12907063 4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile CAS No. 928779-55-9](/img/structure/B12907063.png)
4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Chloro-4-fluorophenyl)thio)-6-nitroquinoline-3-carbonitrile is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a nitro group, a cyano group, and a thioether linkage to a chlorofluorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of 4-((3-Chloro-4-fluorophenyl)thio)-6-nitroquinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Nitration: Introduction of the nitro group to the quinoline ring.
Thioether Formation: Reaction of the nitroquinoline intermediate with 3-chloro-4-fluorothiophenol to form the thioether linkage.
Cyanation: Introduction of the cyano group to the quinoline ring.
The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve optimization of these steps to enhance scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
4-((3-Chloro-4-fluorophenyl)thio)-6-nitroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chlorofluorophenyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-((3-Chloro-4-fluorophenyl)thio)-6-nitroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-((3-Chloro-4-fluorophenyl)thio)-6-nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as enzyme inhibition or DNA interaction. The presence of the nitro and cyano groups plays a crucial role in its reactivity and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4-((3-Chloro-4-fluorophenyl)thio)-6-nitroquinoline-3-carbonitrile stands out due to its unique combination of functional groups. Similar compounds include:
- 3-Chloro-4-fluorophenyl isothiocyanate
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 3-Chloro-4-fluorophenyl-3,4-dichlorophenyl substituted thiocarbamide derivatives
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 4-((3-Chloro-4-fluorophenyl)thio)-6-nitroquinoline-3-carbonitrile.
Propriétés
Numéro CAS |
928779-55-9 |
|---|---|
Formule moléculaire |
C16H7ClFN3O2S |
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
4-(3-chloro-4-fluorophenyl)sulfanyl-6-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H7ClFN3O2S/c17-13-6-11(2-3-14(13)18)24-16-9(7-19)8-20-15-4-1-10(21(22)23)5-12(15)16/h1-6,8H |
Clé InChI |
ANCQIYXWEJUUAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])SC3=CC(=C(C=C3)F)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone](/img/structure/B12906986.png)
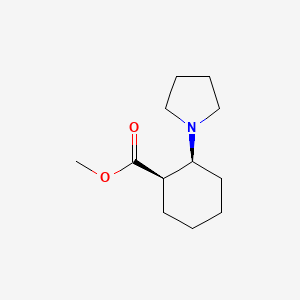
![1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline](/img/structure/B12906993.png)

![3-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12907001.png)
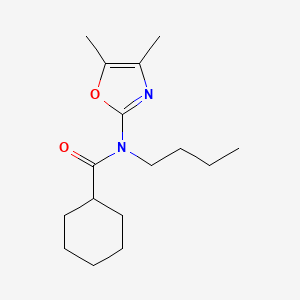
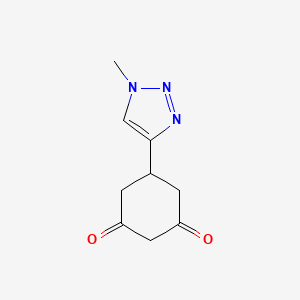

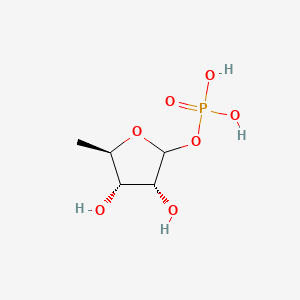
![5-[(Ethanesulfinyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12907029.png)
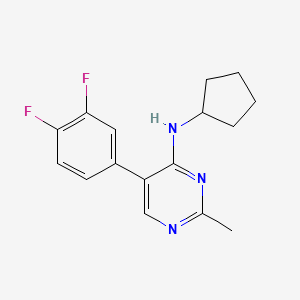
![3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12907046.png)
